PSN 375963

Description

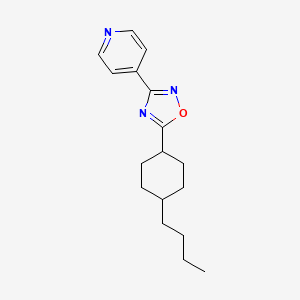

Structure

3D Structure

Properties

IUPAC Name |

5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h9-13,15H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVLEYPTWABFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028459 | |

| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388575-52-8 | |

| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=388575-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSN-375,963 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9M28M425E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonistic Action of PSN375963 on GPR119: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of PSN375963, a synthetic agonist of the G-protein coupled receptor 119 (GPR119). GPR119 has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis.[1] This document details the signaling pathways, quantitative pharmacological data, and relevant experimental protocols to facilitate further research and development in this area.

Core Mechanism of Action: Gαs-Mediated cAMP Production

GPR119 is a class A G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] The primary signaling pathway activated by GPR119 agonists, including PSN375963, is the canonical Gαs-adenylyl cyclase-cAMP pathway.[3] Upon agonist binding, GPR119 undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels triggers downstream cellular responses, including glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[4]

Quantitative Pharmacological Data

| Compound | Receptor | Parameter | Value (µM) |

| PSN375963 | Human GPR119 | EC50 | 8.4 |

| PSN375963 | Mouse GPR119 | EC50 | 7.9 |

Signaling Pathway and Allosteric Modulation

The activation of GPR119 by PSN375963 initiates a cascade of intracellular events. While PSN375963 acts as a direct agonist, it is important to note that some synthetic GPR119 ligands have been shown to exhibit ago-allosteric properties, acting as positive allosteric modulators (PAMs) of endogenous ligands like oleoylethanolamide (OEA). This suggests a potentially complex mechanism where synthetic agonists may not only directly activate the receptor but also enhance the binding and/or efficacy of endogenous ligands.

GPR119 Signaling Pathway Diagram

Caption: GPR119 signaling cascade initiated by PSN375963.

Proposed Allosteric Modulation Mechanism

Caption: Proposed positive allosteric modulation of GPR119.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

cAMP Accumulation Assay

This assay quantifies the intracellular cAMP produced upon GPR119 activation.

Experimental Workflow:

Caption: Workflow for a typical cAMP accumulation assay.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture HEK293 or CHO cells stably expressing human GPR119 in appropriate growth medium.

-

Seed the cells into white, opaque 384-well plates at a density of approximately 5,000-10,000 cells per well.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Preparation:

-

Prepare a stock solution of PSN375963 in 100% DMSO.

-

Perform serial dilutions of PSN375963 in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA) to achieve the desired final concentrations.

-

-

Assay Procedure:

-

Aspirate the growth medium from the cell plates and add assay buffer.

-

Add a phosphodiesterase (PDE) inhibitor, such as IBMX (final concentration 0.5 mM), to prevent cAMP degradation and incubate for 30 minutes at room temperature.

-

Add the serially diluted PSN375963 or control vehicle to the wells.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit) according to the manufacturer's instructions.

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the PSN375963 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (PSN375963) by measuring its ability to compete with a radiolabeled ligand for binding to GPR119.

Experimental Workflow:

Caption: Workflow for a competition radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Harvest cells expressing GPR119 and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of a suitable GPR119 radioligand (typically at its Kd concentration), and varying concentrations of unlabeled PSN375963.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known GPR119 ligand).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of the wells through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the PSN375963 concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

PSN375963 is a synthetic agonist that activates GPR119, primarily through the Gαs-cAMP signaling pathway. Its mechanism of action, coupled with its potential for allosteric modulation, makes it a valuable tool for studying GPR119 biology and a lead compound for the development of novel therapeutics for metabolic diseases. The experimental protocols provided herein offer a framework for the continued investigation of PSN375963 and other GPR119 modulators.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

PSN 375963: A Technical Guide for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, presents a significant and growing challenge to global health. The G protein-coupled receptor 119 (GPR119), predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, has emerged as a promising therapeutic target for this complex disorder. Activation of GPR119 leads to a dual mechanism of action beneficial for glycemic control: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect stimulation of insulin release via the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal cells.[1][2][3] PSN 375963 is a potent agonist of GPR119 and serves as a valuable research tool for investigating the therapeutic potential of targeting this receptor in metabolic syndrome. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and comparative data with other GPR119 agonists.

Mechanism of Action

This compound exerts its effects by binding to and activating the GPR119 receptor, a Gαs-coupled GPCR.[4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] The rise in cAMP triggers downstream signaling cascades that result in:

-

Enhanced GLP-1 and GIP Secretion: In intestinal L-cells and K-cells, elevated cAMP promotes the secretion of the incretin hormones GLP-1 and GIP, respectively. These hormones, in turn, act on pancreatic β-cells to potentiate glucose-dependent insulin secretion.

-

Direct Insulin Secretion: In pancreatic β-cells, the increase in cAMP directly enhances glucose-stimulated insulin secretion (GSIS).

This dual action of GPR119 agonists like this compound offers a multi-faceted approach to improving glucose homeostasis, making them a compelling area of research for type 2 diabetes and other metabolic disorders.

Quantitative Data

The following tables summarize the in vitro potency of this compound and other notable GPR119 agonists. This data is essential for comparing the relative activity of these compounds and for designing experiments.

Table 1: In Vitro Potency of GPR119 Agonists (EC50 values)

| Compound | Human GPR119 (EC50, µM) | Mouse GPR119 (EC50, µM) | Cell Line | Reference |

| This compound | 8.4 | 7.9 | HEK293 | |

| AS1269574 | 2.5 | Not Reported | HEK293 | |

| ZSY-04 | 2.758 | Not Reported | HEK293 | |

| ZSY-06 | 3.046 | Not Reported | HEK293 | |

| ZSY-13 | 0.778 | Not Reported | HEK293 |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of this compound. The following are representative protocols for key experiments.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of a compound to stimulate GLP-1 secretion from an enteroendocrine cell line.

Cell Lines:

-

Murine GLUTag cells

-

Human NCI-H716 cells

Protocol:

-

Cell Culture: Culture cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.

-

Starvation: Prior to the experiment, wash the cells with serum-free DMEM and then incubate in the same medium for 2 hours.

-

Stimulation:

-

Prepare a stimulation buffer (e.g., KRB buffer) containing a basal glucose concentration (e.g., 5.5 mM).

-

Add this compound at various concentrations to the stimulation buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM forskolin).

-

Remove the starvation medium and add 500 µL of the stimulation buffer containing the test compounds to each well.

-

-

Incubation: Incubate the plates at 37°C for 2 hours.

-

Sample Collection: Collect the supernatant from each well. To prevent degradation of GLP-1, add a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail.

-

Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess glucose homeostasis in vivo.

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old)

Protocol:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample using a glucometer (time 0).

-

Compound Administration: Administer this compound orally via gavage at the desired dose. A vehicle control group should be included.

-

Glucose Challenge: 30 minutes after compound administration, administer a 2 g/kg body weight glucose solution orally via gavage.

-

Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A reduction in AUC indicates improved glucose tolerance.

In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay in Mice

This assay determines the effect of a compound on insulin secretion in response to a glucose challenge.

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old)

Protocol:

-

Fasting: Fast the mice for 5-6 hours with free access to water.

-

Baseline Blood Sample: Collect a baseline blood sample (time 0) from the tail vein into an EDTA-coated tube.

-

Compound Administration: Administer this compound orally via gavage at the desired dose.

-

Glucose Injection: 30 minutes after compound administration, administer a 2 g/kg body weight glucose solution via intraperitoneal (IP) injection.

-

Blood Sampling: Collect blood samples at 2, 5, 15, and 30 minutes after the glucose injection.

-

Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.

-

Insulin Measurement: Measure the plasma insulin concentration using a commercially available mouse insulin ELISA kit.

-

Data Analysis: Plot the plasma insulin concentration over time to assess the insulin secretion profile.

Visualizations

GPR119 Signaling Pathway

Caption: GPR119 signaling pathway initiated by this compound.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for characterizing a GPR119 agonist.

References

- 1. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The GPR119 Agonist PSN375963: A Technical Guide to its Role in Glucose Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G protein-coupled receptor 119 (GPR119) agonist, PSN375963, and its effects on glucose homeostasis. The content herein is curated for an audience with a strong scientific background, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction to PSN375963 and GPR119

PSN375963 is a synthetic, small-molecule agonist of GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. The activation of GPR119 is a promising therapeutic strategy for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from the pancreas and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. PSN375963 has been utilized as a pharmacological tool to investigate the physiological roles of GPR119 in metabolic regulation.

Mechanism of Action: The GPR119 Signaling Pathway

Activation of GPR119 by an agonist like PSN375963 initiates a signaling cascade that enhances glucose-dependent insulin secretion. This process is primarily mediated through the Gαs protein subunit, which, upon receptor activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Epac2, leading to the potentiation of glucose-stimulated insulin exocytosis from pancreatic β-cells. A similar pathway in intestinal L-cells triggers the secretion of GLP-1.

Figure 1: GPR119 signaling pathway initiated by PSN375963.

Quantitative Data on the Effects of PSN375963

The following tables summarize the in vitro efficacy of PSN375963 and the in vivo effects of a representative GPR119 agonist, AR231453, on glucose homeostasis.

In Vitro Efficacy of PSN375963

| Parameter | Species | EC50 (µM) | Reference |

| GPR119 Activation | Human | 8.4 | [1] |

| GPR119 Activation | Mouse | 7.9 | [1] |

EC50 (Half maximal effective concentration) values represent the concentration of PSN375963 required to elicit 50% of the maximal response in GPR119 activation assays.

In Vivo Effects of a Representative GPR119 Agonist (AR231453) in an Oral Glucose Tolerance Test (OGTT) in Mice

Disclaimer: The following data is for the GPR119 agonist AR231453 and is presented as a representative example of the expected in vivo effects of a potent GPR119 agonist. Specific in vivo quantitative data for PSN375963 was not available in the public domain at the time of this guide's compilation.

| Time (minutes) | Blood Glucose (mg/dL) - Vehicle | Blood Glucose (mg/dL) - AR231453 (20 mg/kg) |

| 0 | 150 ± 5 | 148 ± 6 |

| 15 | 450 ± 25 | 350 ± 20 |

| 30 | 400 ± 30 | 300 ± 15 |

| 60 | 250 ± 20 | 200 ± 10* |

| 120 | 160 ± 10 | 155 ± 8 |

| Time (minutes) | Plasma Insulin (ng/mL) - Vehicle | Plasma Insulin (ng/mL) - AR231453 (20 mg/kg) |

| 0 | 0.5 ± 0.1 | 0.6 ± 0.1 |

| 5 | 2.5 ± 0.3 | 4.0 ± 0.4 |

| 15 | 1.8 ± 0.2 | 2.5 ± 0.3 |

*Indicates a statistically significant difference from the vehicle-treated group.

Experimental Protocols

In Vitro Insulin Secretion Assay in MIN6c4 Cells

This protocol is adapted from methodologies used to assess the effect of GPR119 agonists on insulin secretion in a mouse insulinoma cell line.[2]

Figure 2: Workflow for in vitro insulin secretion assay.

Detailed Steps:

-

Cell Culture: MIN6c4 cells are seeded in 24-well plates and cultured for 2-3 days to reach appropriate confluency.

-

Starvation: Prior to the assay, cells are washed and then starved in Krebs-Ringer bicarbonate buffer (KRBB) containing 10 mM HEPES (pH 7.4), 0.2% bovine serum albumin (BSA), and a low concentration of glucose (3 mM) for 30 minutes.

-

Washing: The starvation buffer is removed, and the cells are washed three times with KRBB to remove any residual glucose and secreted insulin.

-

Stimulation: Cells are then incubated for 1 hour in KRBB containing various concentrations of glucose (e.g., 3 mM, 8 mM, and 25 mM) with or without the presence of PSN375963 at a specified concentration (e.g., 10 µM).

-

Sample Collection: After the incubation period, the supernatant is collected.

-

Insulin Measurement: The concentration of secreted insulin in the supernatant is quantified using a commercially available insulin ELISA kit.

Intracellular cAMP Measurement Assay

This protocol outlines the general steps for measuring changes in intracellular cAMP levels in response to GPR119 agonism.

-

Cell Seeding: MIN6c4 cells are seeded in a 96-well plate and cultured to near confluency.

-

Pre-incubation: Cells are washed with a stimulation buffer and then pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, for a short period to prevent cAMP degradation.

-

Stimulation: PSN375963 is added to the wells at various concentrations, and the cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: The stimulation is terminated by adding a lysis buffer to the wells.

-

cAMP Quantification: The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This is a generalized protocol for performing an OGTT in mice to assess the in vivo efficacy of a compound on glucose disposal.

Figure 3: Workflow for an in vivo oral glucose tolerance test.

Detailed Steps:

-

Fasting: Mice are fasted overnight (typically 16-18 hours) with free access to water.

-

Compound Administration: PSN375963 or the vehicle control is administered orally via gavage at a predetermined time (e.g., 30 minutes) before the glucose challenge.

-

Baseline Measurement: A baseline blood sample is taken (Time 0) from the tail vein to measure fasting blood glucose levels.

-

Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the glucose administration.

-

Plasma Insulin Analysis (Optional): Blood samples can be collected at key time points into EDTA-coated tubes, centrifuged to separate plasma, and stored for subsequent measurement of plasma insulin levels by ELISA.

-

Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify the overall glucose tolerance.

Conclusion

PSN375963 is a valuable research tool for elucidating the role of GPR119 in glucose homeostasis. Its ability to stimulate glucose-dependent insulin secretion and potentially incretin release underscores the therapeutic potential of GPR119 agonism. However, studies have also suggested that synthetic agonists like PSN375963 may have divergent effects compared to endogenous ligands and could potentially act through GPR119-independent pathways.[1][3] Therefore, careful experimental design and interpretation are crucial when using this compound. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacology of PSN375963 and the broader therapeutic utility of targeting GPR119 for the treatment of metabolic diseases.

References

- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Analysis of Novel Candidate Regulators of Insulin Secretion in the MIN6 Mouse Pancreatic β Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pharmacology of PSN 375963: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSN 375963 is a potent synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity. Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal L-cells, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), subsequent stimulation of insulin secretion, and release of glucagon-like peptide-1 (GLP-1). This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental methodologies.

Core Pharmacology

This compound acts as a selective agonist for the GPR119 receptor. Its interaction with the receptor initiates a cascade of intracellular events, primarily through the Gαs signaling pathway.

Mechanism of Action

Upon binding to GPR119, this compound induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The elevated intracellular cAMP levels are central to the downstream effects of GPR119 activation. In pancreatic β-cells, increased cAMP potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the release of the incretin hormone GLP-1, which further enhances insulin secretion and promotes satiety.[1][2]

In Vitro Potency

This compound has demonstrated potent agonist activity at both human and mouse GPR119 receptors. The half-maximal effective concentrations (EC50) are comparable to that of the endogenous ligand oleoylethanolamide (OEA).[3]

| Receptor Species | EC50 (µM) |

| Human GPR119 | 8.4[1][3] |

| Mouse GPR119 | 7.9 |

Signaling Pathways and Experimental Workflows

The activation of GPR119 by this compound triggers a well-defined signaling cascade. The experimental workflows to characterize this compound involve a series of in vitro and in vivo assays.

References

The Discovery of PSN375963: A Technical Guide to a Novel GPR119 Agonist for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and preclinical characterization of PSN375963, a potent agonist of the G protein-coupled receptor 119 (GPR119). As a key regulator of glucose homeostasis, GPR119 has garnered significant attention as a therapeutic target for type 2 diabetes and other metabolic disorders. This document provides a comprehensive overview of the experimental data, detailed methodologies, and the underlying biological pathways associated with PSN375963.

Introduction to GPR119 and its Therapeutic Potential

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation triggers a signaling cascade that leads to the glucose-dependent secretion of insulin and the release of glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive target for the development of novel anti-diabetic agents. PSN375963 has been identified as a synthetic agonist with the potential to modulate these pathways.

Quantitative Pharmacological Profile of PSN375963

The following tables summarize the in vitro potency and in vivo efficacy of PSN375963 based on available preclinical data. It is important to note that reported potency values for PSN375963 have shown some variability in the scientific literature, potentially reflecting different experimental conditions and assay formats.

Table 1: In Vitro Activity of PSN375963

| Assay | Cell Line/System | Parameter | Value |

| cAMP Accumulation | HEK293 cells expressing human GPR119 | EC50 | 5.5 nM - 8.4 µM |

| GLP-1 Secretion | GLUTag cells | EC50 | 75 nM |

| Insulin Secretion | HIT-T15 cells | EC50 | 90 nM |

Table 2: In Vivo Efficacy of PSN375963 in Rodent Models

| Animal Model | Study Type | Dose | Key Finding |

| Lean Mice/Rats | Oral Glucose Tolerance Test (OGTT) | Not Specified | ~50% improvement in glucose tolerance |

| Diabetic ob/ob Mice/ZDF Rats | Oral Glucose Tolerance Test (OGTT) | Not Specified | ~60% improvement in glucose tolerance |

| Lean Rats | Intestinal Loop Study (Basal Glucose) | Not Specified | Stimulation of GLP-1, GIP, and PYY release |

| Lean Rats | Intestinal Loop Study (High Glucose) | Not Specified | Stimulation of GLP-1, GIP, and PYY release |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize PSN375963.

cAMP Accumulation Assay

This assay measures the ability of PSN375963 to stimulate the production of cyclic AMP (cAMP) in a cellular context.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express human GPR119. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Procedure:

-

Cells are seeded in 384-well plates and incubated for 24 hours.

-

The growth medium is removed, and cells are incubated in stimulation buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

-

PSN375963 is added in a concentration-dependent manner and incubated for 30 minutes at room temperature.

-

Cell lysis is performed, and intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis: The HTRF signal is inversely proportional to the cAMP concentration. Data are normalized to a positive control (e.g., forskolin) and a vehicle control. The EC50 value is determined by fitting the data to a four-parameter logistic curve.

GLP-1 Secretion Assay

This assay quantifies the release of GLP-1 from an enteroendocrine cell line in response to PSN375963.

-

Cell Culture: The murine GLUTag enteroendocrine cell line is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Assay Procedure:

-

GLUTag cells are seeded in 24-well plates and grown to confluence.

-

The cells are washed and pre-incubated in a buffer solution.

-

PSN375963 is added at various concentrations, and the cells are incubated for a defined period (e.g., 2 hours).

-

The supernatant is collected, and a DPP-4 inhibitor is added to prevent GLP-1 degradation.

-

The concentration of active GLP-1 in the supernatant is measured using a commercially available ELISA kit.

-

-

Data Analysis: GLP-1 concentrations are normalized to the total protein content of the cells in each well. The EC50 value is calculated from the dose-response curve.

Oral Glucose Tolerance Test (OGTT)

This in vivo assay assesses the effect of PSN375963 on glucose metabolism in a whole-animal model.

-

Animal Preparation: Male C57BL/6 mice are fasted overnight (approximately 16 hours) with free access to water.

-

Procedure:

-

A baseline blood sample is collected from the tail vein (t= -30 min).

-

PSN375963 or vehicle is administered by oral gavage.

-

After 30 minutes (t=0 min), a glucose solution (e.g., 2 g/kg body weight) is administered orally.[1]

-

Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration using a glucometer.[2]

-

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for both the vehicle- and PSN375963-treated groups to determine the effect on glucose excursion.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key biological and experimental processes involved in the study of PSN375963.

Caption: GPR119 signaling pathway activated by PSN375963.

Caption: Drug discovery workflow for a GPR119 agonist like PSN375963.

Caption: Logical relationship of PSN375963's mechanism of action.

References

Preliminary In Vitro Studies of PSN 375963: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on PSN 375963, a potent agonist of the G-protein coupled receptor 119 (GPR119). This document synthesizes available data on its activity, mechanism of action, and the experimental methodologies used for its characterization.

Core Findings: Quantitative Data Summary

This compound has been identified as a selective agonist for GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells, playing a crucial role in glucose homeostasis. The following table summarizes the key quantitative data from in vitro functional assays.

| Parameter | Species | Value (EC₅₀) | Reference |

| GPR119 Agonist Activity | Human | 8.4 µM | [1] |

| GPR119 Agonist Activity | Mouse | 7.9 µM | [1] |

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like this compound primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, can lead to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Additionally, GPR119 activation has been linked to the mobilization of intracellular calcium, which also contributes to its effects on insulin secretion.[2][3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are reconstructed based on published literature.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation by this compound. A common method for this is a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Free fatty acid receptors: emerging targets for treatment of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PSN 375963: A GPR119 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSN 375963 is a potent and selective synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for key assays and a summary of its biological activity are presented to facilitate further research and development.

Chemical Properties and Identification

This compound is a small molecule belonging to the oxadiazole class of compounds. It is available as a free base and a hydrochloride salt, each with a distinct CAS number.

| Property | Value | Reference |

| IUPAC Name | 5-(4-butylcyclohexyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | [1] |

| CAS Number (Free Base) | 388575-52-8 | [1][2] |

| CAS Number (HCl Salt) | 1781834-82-9 | [2][3] |

| Molecular Formula (Free Base) | C17H23N3O | |

| Molecular Weight (Free Base) | 285.39 g/mol | |

| Molecular Formula (HCl Salt) | C17H24ClN3O | |

| Molecular Weight (HCl Salt) | 321.85 g/mol | |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action and Signaling Pathway

This compound acts as a potent agonist at the GPR119 receptor. GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is coupled to the Gαs protein subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This signaling cascade plays a crucial role in glucose homeostasis.

GPR119 Signaling Cascade

The activation of GPR119 by an agonist like this compound initiates a series of intracellular events:

-

Agonist Binding: this compound binds to the GPR119 receptor.

-

Gαs Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Downstream Effects: Elevated cAMP levels lead to the activation of protein kinase A (PKA) and other cAMP-dependent signaling pathways, ultimately resulting in:

-

In Pancreatic β-cells: Enhanced glucose-stimulated insulin secretion (GSIS).

-

In Intestinal L-cells: Increased secretion of glucagon-like peptide-1 (GLP-1).

-

The released GLP-1 can further potentiate insulin secretion from pancreatic β-cells by binding to its own receptor, creating a synergistic effect on glucose control.

References

The Divergent Downstream Signaling of PSN 375963: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSN 375963 is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders. Activation of GPR119, primarily expressed in pancreatic β-cells and intestinal L-cells, is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1] While the endogenous ligand, oleoylethanolamide (OEA), signals through canonical Gs-cAMP pathways, evidence suggests that synthetic agonists like this compound may exhibit divergent signaling properties, potentially engaging GPR119-independent pathways.[1][2][3][4] This guide provides an in-depth exploration of the downstream signaling of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Signaling Pathways of GPR119 Activation

GPR119 is a Gs-coupled receptor. Upon binding of an agonist, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP subsequently activates Protein Kinase A (PKA), which plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS). The canonical pathway involves the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), and an influx of extracellular calcium. The resulting increase in intracellular calcium concentration ([Ca2+]i) is a primary trigger for the exocytosis of insulin-containing granules.

Quantitative Analysis of this compound Bioactivity

This compound is a potent agonist of both human and mouse GPR119, with comparable efficacy to the endogenous ligand OEA. However, its downstream effects on key second messengers and insulin secretion show significant divergence.

| Agonist | Target Receptor | EC50 (µM) | Effect on cAMP Levels (in MIN6c4 cells) | Effect on Glucose-Stimulated [Ca2+]i (in MIN6c4 cells) | Effect on Insulin Secretion (in MIN6c4 cells) |

| This compound | Human GPR119 | 8.4 | Suppressed cAMP production in both high and low glucose | No potentiation of glucose-stimulated increases | Divergent effects, potentially GPR119-independent |

| Mouse GPR119 | 7.9 | ||||

| Oleoylethanolamide (OEA) | Human GPR119 | Similar to this compound | Increased cAMP | Potentiation of glucose-stimulated increases | Increased insulin secretion (glucose-dependent) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling of this compound.

Cell Culture

-

Cell Line: MIN6c4 mouse insulinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

-

Culture Conditions: Cells are maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.

Insulin Secretion Assay

-

Cell Seeding: Seed MIN6c4 cells into 24-well plates at a density of 2 x 10^5 cells per well and culture for 48 hours.

-

Pre-incubation: Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer (114 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% BSA) containing 1 mM glucose. Then, pre-incubate the cells in the same buffer for 1 hour at 37°C.

-

Stimulation: Discard the pre-incubation buffer and add fresh KRB buffer containing either low (1 mM) or high (16 mM) glucose, in the presence or absence of this compound (e.g., 10 µM) or OEA (e.g., 10 µM).

-

Incubation: Incubate the plates for 1 hour at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

Intracellular cAMP Measurement

-

Cell Seeding: Seed MIN6c4 cells in a 96-well plate at a density of 5 x 10^4 cells per well and culture for 48 hours.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes in KRB buffer.

-

Stimulation: Add this compound (e.g., 10 µM) or OEA (e.g., 10 µM) in the presence of either low (1 mM) or high (16 mM) glucose and incubate for 30 minutes at 37°C.

-

Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Quantification: Determine the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA)-based cAMP kit, following the manufacturer's protocol.

Intracellular Calcium ([Ca2+]i) Measurement

-

Cell Seeding: Seed MIN6c4 cells on glass coverslips in a 6-well plate and culture for 48 hours.

-

Dye Loading: Wash the cells with a balanced salt solution (BSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in BSS for 45 minutes at 37°C.

-

Washing: Wash the cells twice with BSS to remove excess dye.

-

Measurement: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfusion: Perfuse the cells with BSS containing low (1 mM) glucose, followed by high (16 mM) glucose, and then high glucose with this compound (e.g., 10 µM) or OEA (e.g., 10 µM).

-

Data Acquisition: Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Visualizing the Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for OEA and the divergent pathway for this compound.

Caption: Canonical GPR119 signaling by OEA.

Caption: Divergent signaling of this compound.

Discussion and Future Directions

The available data strongly indicate that this compound, while a potent GPR119 agonist, does not simply recapitulate the signaling of the endogenous ligand OEA. The suppression of cAMP by this compound is a key differentiating factor and suggests a potential engagement of Gi signaling pathways, a phenomenon known as biased agonism. Furthermore, the observation of GPR119-independent effects necessitates careful interpretation of studies utilizing this compound as a pharmacological tool to probe GPR119 biology.

Future research should focus on:

-

Deconvoluting GPR119-dependent versus -independent effects: Utilizing GPR119 knockout or knockdown cellular models is essential to definitively attribute the observed effects of this compound to its interaction with the receptor.

-

Investigating biased agonism: Studies employing BRET or FRET-based assays can directly measure the engagement of different G protein subtypes (Gs, Gi, Gq) by GPR119 upon stimulation with this compound.

-

Exploring downstream effectors: Identifying the specific molecular players involved in the GPR119-independent pathways of this compound will be crucial for a comprehensive understanding of its mechanism of action.

A thorough understanding of the nuanced signaling properties of synthetic GPR119 agonists like this compound is paramount for the rational design and development of next-generation therapeutics for metabolic diseases.

References

- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endogenous and synthetic agonists of GPR119 differ in signaling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. | Meso Scale Discovery [mesoscale.com]

Methodological & Application

Application Notes and Protocols for PSN375963 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the use of PSN375963, a synthetic agonist of the G protein-coupled receptor 119 (GPR119), in a cell culture setting. The protocols focus on the mouse insulinoma cell line, MIN6c4, a relevant model for studying glucose-stimulated insulin secretion (GSIS). Methodologies for cell culture, assessment of intracellular cyclic adenosine monophosphate (cAMP) levels, and measurement of insulin secretion are described in detail. Additionally, a summary of the GPR119 signaling pathway is provided with a corresponding visual diagram.

Introduction

PSN375963 is a potent agonist for GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by agonists like PSN375963 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1][2] This signaling cascade is known to play a crucial role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells, making GPR119 an attractive therapeutic target for type 2 diabetes. The endogenous ligand oleoylethanolamide (OEA) also signals through GPR119 to modulate insulin secretion.[1] The following protocols provide a framework for studying the effects of PSN375963 on insulinoma cell lines.

Data Presentation

The following table summarizes the reported activity of PSN375963 from a comparative study.

| Compound | Target | Cell Line | Assay | Key Findings | Reference |

| PSN375963 | GPR119 | MIN6c4 | Insulin Secretion, cAMP levels, Intracellular Calcium | Divergent effects on insulin secretion, cAMP, and intracellular calcium compared to the endogenous agonist OEA. | Ning Y, et al. Br J Pharmacol. 2008 |

Signaling Pathway

Activation of GPR119 by an agonist such as PSN375963 initiates a signaling cascade through the Gs alpha subunit (Gαs) of its associated G protein. This activation stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then act on downstream effectors, such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), to potentiate the exocytosis of insulin-containing granules in response to glucose.

Caption: GPR119 signaling pathway initiated by PSN375963.

Experimental Protocols

MIN6c4 Cell Culture

This protocol describes the standard procedure for maintaining and subculturing the MIN6c4 mouse insulinoma cell line.

Materials:

-

MIN6c4 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

L-glutamine

-

2-mercaptoethanol

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Cell culture plates (6-well, 12-well, or 96-well)

-

Humidified incubator (37°C, 5% CO2)

Complete Growth Medium:

-

DMEM (25 mM glucose)

-

15% (v/v) FBS

-

1% (v/v) Penicillin-Streptomycin

-

2 mM L-glutamine

-

50 µM 2-mercaptoethanol

Procedure:

-

Culture MIN6c4 cells in T-75 flasks with Complete Growth Medium in a humidified incubator at 37°C and 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of Complete Growth Medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh Complete Growth Medium.

-

Seed new flasks or plates at the desired density (e.g., a 1:3 to 1:6 split ratio for flasks).

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted by MIN6c4 cells in response to glucose stimulation, and how this is modulated by PSN375963.

Materials:

-

MIN6c4 cells cultured in 24-well or 96-well plates

-

Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.2 mM CaCl2, 1 mM MgCl2, 20 mM HEPES, and 0.2% BSA, pH 7.4.

-

Low glucose KRBH (1.67 mM glucose)

-

High glucose KRBH (16.7 mM glucose)

-

PSN375963 stock solution (in DMSO)

-

Insulin ELISA kit

-

BCA Protein Assay Kit

Procedure:

-

Seed MIN6c4 cells in 24-well or 96-well plates and grow to ~80% confluency.

-

On the day of the assay, gently wash the cells three times with low glucose KRBH.

-

Pre-incubate the cells in low glucose KRBH for 90 minutes at 37°C.[3]

-

Prepare stimulation buffers:

-

Basal (low glucose)

-

High glucose

-

High glucose + desired concentrations of PSN375963 (ensure final DMSO concentration is consistent and low, e.g., <0.1%)

-

-

After pre-incubation, aspirate the buffer and add the stimulation buffers to the respective wells.

-

Incubate for 45 minutes at 37°C.[3]

-

Collect the supernatants from each well and centrifuge at 300 x g for 3 minutes to pellet any detached cells.

-

Store the supernatants at -20°C until insulin measurement.

-

Lyse the cells remaining in the wells with a suitable lysis buffer and determine the total protein content using a BCA assay.

-

Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the secreted insulin values to the total protein content of each well.

Intracellular cAMP Measurement Assay

This protocol describes how to measure changes in intracellular cAMP levels in MIN6c4 cells following treatment with PSN375963.

Materials:

-

MIN6c4 cells cultured in 96-well plates

-

HEPES-buffered saline (HBS)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

PSN375963 stock solution (in DMSO)

-

Forskolin (positive control)

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Cell lysis buffer (provided with the cAMP kit)

Procedure:

-

Seed MIN6c4 cells in a 96-well plate at a density of 2 x 10^5 cells per well and culture overnight.

-

On the day of the assay, wash the cells with HBS.

-

Pre-incubate the cells with HBS containing 1 mM IBMX for 30 minutes at 37°C.

-

Add PSN375963 at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).

-

Incubate for another 30 minutes at 37°C.

-

Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

Determine the intracellular cAMP concentration using the chosen cAMP assay kit.

Experimental Workflow Diagram

References

- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with PSN 375963

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN 375963 is a potent agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), stimulating glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] These application notes provide detailed protocols for the dissolution of this compound and its administration in preclinical in vivo studies.

Data Presentation: Solubility and Formulation

Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. The following table summarizes recommended formulations for achieving a clear solution suitable for oral gavage or other administration routes. It is crucial to prepare the formulation by adding each solvent sequentially and ensuring complete mixing at each step. The use of sonication may be necessary to achieve full dissolution.

| Formulation Component | Vehicle 1 (%) | Vehicle 2 (%) | Vehicle 3 (%) | Achievable Concentration |

| DMSO | 10 | 10 | 10 | ≥ 2.5 mg/mL |

| PEG300 | 40 | - | - | |

| Tween-80 | 5 | - | - | |

| Saline (0.9% NaCl) | 45 | - | - | |

| Corn Oil | - | 90 | - | |

| 20% SBE-β-CD in saline | - | - | 90 |

Note: SBE-β-CD is sulfobutylether-β-cyclodextrin. The stability of the prepared formulation should be assessed for the intended duration of the experiment. Formulations should be prepared fresh daily unless stability data indicates otherwise.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Vehicle 1)

This protocol describes the preparation of a 1 mL solution of this compound at a concentration of 2.5 mg/mL using a common vehicle for in vivo studies.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettors and sterile tips

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Weigh the required amount of this compound. For a 2.5 mg/mL solution, weigh 2.5 mg of the compound.

-

Add 100 µL of DMSO to the this compound. Vortex thoroughly until the compound is completely dissolved. This creates a 25 mg/mL stock solution.

-

In a new sterile tube, add 400 µL of PEG300.

-

Add the 100 µL of the this compound/DMSO stock solution to the PEG300. Vortex until the solution is homogeneous.

-

Add 50 µL of Tween-80 to the mixture. Vortex thoroughly.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex until a clear and uniform solution is obtained.

-

If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

-

Visually inspect the solution for any precipitates before administration.

Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines a typical in vivo study to evaluate the efficacy of this compound on glucose homeostasis and body weight in a diet-induced obese mouse model.

Animal Model:

-

Male C57BL/6J mice, 8-10 weeks old.

-

Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

Experimental Groups:

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

This compound (e.g., 10-30 mg/kg body weight)

Procedure:

-

Acclimatize the DIO mice to handling and oral gavage for one week prior to the start of the experiment.

-

Randomize mice into experimental groups based on body weight and fasting blood glucose levels.

-

Prepare the this compound formulation and the vehicle control as described in Protocol 1.

-

Administer the designated treatment (vehicle or this compound) daily via oral gavage for the duration of the study (e.g., 14-28 days). The volume of administration is typically 5-10 mL/kg.

-

Monitor body weight and food intake daily or several times per week.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT). a. Fast the mice overnight (approximately 16 hours). b. Administer the final dose of this compound or vehicle. c. After 30-60 minutes, administer a glucose bolus (e.g., 2 g/kg) via oral gavage. d. Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration. e. Measure blood glucose levels using a glucometer.

-

At the end of the study, mice can be euthanized for collection of plasma and tissues for further analysis (e.g., insulin, GLP-1, lipid profiles, gene expression).

Mandatory Visualizations

GPR119 Signaling Pathway

Caption: GPR119 signaling cascade upon activation by this compound.

Experimental Workflow for In Vivo Study

Caption: Workflow for an in vivo efficacy study of this compound.

References

Application Notes: Utilizing PSN 375963 in Glucose-Stimulated Insulin Secretion (GSIS) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSN 375963 is a synthetic agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[1] Activation of GPR119 in β-cells is coupled to a Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2] This elevation in cAMP is known to potentiate glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, a mechanism analogous to that of the incretin hormone glucagon-like peptide-1 (GLP-1). Consequently, GPR119 agonists are of significant interest for their potential to enhance insulin release while minimizing the risk of hypoglycemia.

These application notes provide a comprehensive protocol for evaluating the effect of this compound on GSIS in a pancreatic β-cell line model.

Mechanism of Action of GPR119 Agonists in Pancreatic β-Cells

The activation of GPR119 by an agonist like this compound initiates a signaling cascade that augments the primary glucose-sensing pathway in pancreatic β-cells. The binding of the agonist to GPR119 triggers the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels enhances insulin secretion in the presence of elevated glucose. This glucose dependency is a critical feature, as it implies that the therapeutic agent would primarily be active under hyperglycemic conditions.

Data Presentation: Effect of this compound on Insulin Secretion in MIN6c4 Cells

The following table summarizes the observed effects of this compound on insulin secretion in MIN6c4 insulinoma cells at both basal (2.8 mM) and high (16 mM) glucose concentrations. The data is based on findings from published research, which indicated that this compound did not demonstrate a clear effect on insulin secretion in this specific cell line model under the tested conditions.

| This compound Concentration (µM) | Glucose Concentration (mM) | Observed Effect on Insulin Secretion |

| 0 (Vehicle Control) | 2.8 | Basal Insulin Secretion |

| 0.1 | 2.8 | No significant change from basal |

| 1 | 2.8 | No significant change from basal |

| 10 | 2.8 | No significant change from basal |

| 0 (Vehicle Control) | 16 | Stimulated Insulin Secretion |

| 0.1 | 16 | No significant change from stimulated |

| 1 | 16 | No significant change from stimulated |

| 10 | 16 | No significant change from stimulated |

Note: The above data reflects the findings where this compound did not potentiate GSIS in MIN6c4 cells. Researchers should consider that results may vary depending on the experimental system and conditions.

Experimental Protocols

This section details the methodology for conducting a glucose-stimulated insulin secretion (GSIS) assay to evaluate the effects of this compound.

Cell Culture

The mouse insulinoma cell line MIN6 is a suitable model for these studies. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

GSIS Assay Protocol

-

Cell Seeding: Seed MIN6 cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.

-

Pre-incubation (Starvation):

-

Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and containing a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

-

-

Incubation with Test Compound:

-

Prepare fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose concentrations.

-

Prepare serial dilutions of this compound in both the low and high glucose KRB buffers. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

Remove the pre-incubation buffer and add the treatment buffers (containing different concentrations of this compound or vehicle) to the respective wells.

-

Incubate the plates for 1-2 hours at 37°C.

-

-

Sample Collection:

-

Following the incubation period, carefully collect the supernatant from each well.

-

Centrifuge the collected supernatants to pellet any detached cells and transfer the clear supernatant to fresh tubes.

-

Store the samples at -20°C or -80°C until insulin measurement.

-

-

Insulin Measurement:

-

Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the insulin secretion data to the total protein content of the cells in each well or to the total insulin content.

-

To determine the total protein content, lyse the cells remaining in the wells after supernatant collection and perform a protein assay (e.g., BCA assay).

-

To determine total insulin content, lyse the cells with an appropriate buffer and measure the insulin concentration.

-

Plot the insulin secretion as a function of the this compound concentration at both low and high glucose levels.

-

Visualizations

GPR119 Signaling Pathway in Pancreatic β-Cells

Caption: GPR119 signaling cascade in pancreatic β-cells.

Experimental Workflow for GSIS Assay

Caption: Workflow for the glucose-stimulated insulin secretion assay.

References

- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PSN 375963 Administration in Mouse Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

PSN 375963 is a synthetic agonist of the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 by an agonist leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells. This dual mechanism of action makes GPR119 agonists attractive candidates for improving glycemic control. These application notes provide a comprehensive overview of the administration of this compound in mouse models of diabetes, including detailed experimental protocols and representative data.

Data Presentation

Table 1: Effect of a Single Oral Dose of a GPR119 Agonist on Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

| Time (minutes) | Blood Glucose (mg/dL) - Vehicle Control (Mean ± SD) | Blood Glucose (mg/dL) - GPR119 Agonist (30 mg/kg) (Mean ± SD) |

| 0 | 185 ± 15 | 182 ± 18 |

| 15 | 350 ± 25 | 280 ± 22 |

| 30 | 450 ± 30 | 350 ± 28 |

| 60 | 380 ± 28 | 290 ± 25 |

| 120 | 250 ± 20 | 200 ± 18 |

*p < 0.05 compared to vehicle control. Data are hypothetical and representative of typical GPR119 agonist effects.

Table 2: Effect of a Single Oral Dose of a GPR119 Agonist on Plasma Insulin and GLP-1 Levels during an OGTT in ob/ob Mice

| Time (minutes) | Plasma Insulin (ng/mL) - Vehicle Control (Mean ± SD) | Plasma Insulin (ng/mL) - GPR119 Agonist (30 mg/kg) (Mean ± SD) | Plasma GLP-1 (pM) - Vehicle Control (Mean ± SD) | Plasma GLP-1 (pM) - GPR119 Agonist (30 mg/kg) (Mean ± SD) |

| 0 | 2.5 ± 0.5 | 2.6 ± 0.6 | 5.2 ± 1.1 | 8.5 ± 1.5 |

| 15 | 8.0 ± 1.2 | 12.5 ± 1.8 | 15.8 ± 2.5 | 25.1 ± 3.0 |

| 30 | 6.5 ± 1.0 | 10.0 ± 1.5 | 12.4 ± 2.1 | 20.3 ± 2.8* |

*p < 0.05 compared to vehicle control. Data are hypothetical and representative of typical GPR119 agonist effects.

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of GPR119 agonists like this compound to mouse models of diabetes.

Protocol 1: Preparation and Administration of this compound

1.1. Vehicle Preparation: The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound. A common vehicle for oral administration of hydrophobic compounds in preclinical studies is a suspension in an aqueous medium containing a suspending agent and a surfactant.

-

Vehicle Composition: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.

-

Preparation:

-

Weigh the required amount of HPMC and slowly add it to vigorously stirring sterile water at room temperature. Continue stirring until a clear solution is formed.

-

Add Tween 80 to the HPMC solution and continue to stir until fully dissolved.

-

The vehicle can be stored at 4°C for up to one week.

-

1.2. This compound Formulation:

-

Dosage Calculation: For a target dose of 30 mg/kg and a dosing volume of 10 mL/kg, the required concentration of this compound is 3 mg/mL.

-

Preparation:

-

Weigh the required amount of this compound powder.

-

Add a small volume of the vehicle to the powder and triturate to form a smooth paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

Prepare the formulation fresh on the day of the experiment.

-

1.3. Administration:

-

Route: Oral gavage is the most common route for administering GPR119 agonists to assess their effects on incretin release and glucose tolerance.

-

Procedure:

-

Gently restrain the mouse.

-

Use a ball-tipped gavage needle appropriate for the size of the mouse.

-

Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Gently insert the gavage needle into the esophagus and deliver the calculated volume of the this compound suspension.

-

Monitor the animal for any signs of distress after administration.

-

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

This protocol is designed to assess the effect of this compound on glucose disposal.

-

Animal Model: Genetically diabetic mice such as male B6.Cg-Lepob/J (ob/ob) mice, 8-10 weeks of age.

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Procedure:

-

Fast the mice for 6 hours prior to the experiment with free access to water.

-

At time t = -30 minutes, administer the this compound suspension (e.g., 30 mg/kg) or vehicle via oral gavage.

-

At time t = 0 minutes, collect a baseline blood sample from the tail vein to measure basal blood glucose and, if required, plasma insulin and GLP-1 levels.

-

Immediately after the baseline blood collection, administer a 2 g/kg body weight glucose solution (20% w/v in water) via oral gavage.

-

Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

-

Measure blood glucose at each time point using a glucometer.

-

For insulin and GLP-1 measurements, collect blood into EDTA-coated tubes containing a DPP-4 inhibitor (for GLP-1) and keep on ice. Centrifuge at 4°C to separate the plasma and store at -80°C until analysis by ELISA.

-

Mandatory Visualization

Caption: GPR119 signaling pathway in intestinal L-cells and pancreatic β-cells.

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Application Notes and Protocols for Assessing PSN 375963 Efficacy in Pancreatic Beta-Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PSN 375963 is a synthetic agonist for the G protein-coupled receptor 119 (GPR119), a promising drug target for the treatment of type 2 diabetes mellitus. GPR119 is predominantly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.[1][2][3] Activation of GPR119 in beta-cells leads to a glucose-dependent increase in insulin secretion, a key mechanism for maintaining glucose homeostasis.[4][5] These application notes provide a detailed protocol for assessing the efficacy of this compound in pancreatic beta-cells, focusing on its mechanism of action and downstream effects.

Mechanism of Action:

This compound binds to and activates GPR119 on the surface of pancreatic beta-cells. This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels potentiates glucose-stimulated insulin secretion (GSIS). This occurs through two primary mechanisms: direct enhancement of insulin granule exocytosis and indirect effects on ion channel activity, leading to increased intracellular calcium concentrations.

Signaling Pathway Diagram:

Caption: GPR119 signaling pathway in pancreatic beta-cells.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the efficacy of this compound in pancreatic beta-cells.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental to evaluating the primary function of this compound.

Experimental Workflow Diagram:

Caption: Workflow for the in vitro GSIS assay.

Protocol:

-

Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Pre-incubation: Hand-pick islets of similar size and pre-incubate batches of 5-10 islets in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

-

Incubation with Test Compounds: Transfer the pre-incubated islets into a 24-well plate containing fresh KRB buffer with:

-

Low glucose (2.8 mM) as a negative control.

-

High glucose (16.7 mM) as a positive control.

-

High glucose (16.7 mM) + varying concentrations of this compound.

-

Low glucose (2.8 mM) + varying concentrations of this compound to test for glucose dependency.

-

-